2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate
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Overview
Description
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate is a complex organic compound with a molecular formula of C33H32BrClN2O4. This compound is known for its unique structure, which includes a brominated indole moiety and a perchlorate counterion. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate typically involves multiple steps. The process begins with the bromination of 1,1,3-trimethyl-1,3-dihydrobenzo[e]indole to introduce the bromine atom at the 7-position. This is followed by a condensation reaction with propenyl groups to form the desired indolium structure. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the indolium moiety.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom.
Scientific Research Applications
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate involves its interaction with specific molecular targets. The brominated indole moiety can interact with various enzymes and receptors, leading to changes in cellular pathways. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A structurally similar compound with different functional groups.
1-Phenyl-1,3,3-trimethylindane: Another related compound with a phenyl group instead of a bromine atom.
Uniqueness
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate is unique due to its combination of a brominated indole moiety and a perchlorate counterion. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C33H32BrClN2O4 |
---|---|
Molecular Weight |
636.0 g/mol |
IUPAC Name |
7-bromo-1,1,3-trimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate |
InChI |
InChI=1S/C33H32BrN2.ClHO4/c1-32(2)28(35(5)26-18-14-21-10-7-8-11-24(21)30(26)32)12-9-13-29-33(3,4)31-25-17-16-23(34)20-22(25)15-19-27(31)36(29)6;2-1(3,4)5/h7-20H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ORQBPHCXZLURQD-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=C5C=CC(=C6)Br)(C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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